(1Z)-3-Chloro-N-hydroxy-2-oxopropanimidoyl chloride
Overview
Description
(1Z)-3-Chloro-N-hydroxy-2-oxopropanimidoyl chloride is an organic compound that belongs to the class of oximes Oximes are characterized by the presence of the functional group RR’C=N-OH, where R and R’ can be hydrogen or organic side chains
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1Z)-3-Chloro-N-hydroxy-2-oxopropanimidoyl chloride typically involves the reaction of hydroxylamine with an appropriate aldehyde or ketone. The reaction conditions often include the use of acidic or basic catalysts to facilitate the formation of the oxime. For instance, the condensation of an aldehyde with hydroxylamine in the presence of an acid catalyst can yield the desired oxime .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and distillation can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
(1Z)-3-Chloro-N-hydroxy-2-oxopropanimidoyl chloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitriles or carboxylic acids.
Reduction: Reduction reactions can convert the oxime to primary or secondary amines.
Substitution: The chlorine atom in the compound can be substituted with other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophiles like sodium azide (NaN3) and potassium cyanide (KCN) can be employed for substitution reactions.
Major Products Formed
Oxidation: Nitriles and carboxylic acids.
Reduction: Primary and secondary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(1Z)-3-Chloro-N-hydroxy-2-oxopropanimidoyl chloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its therapeutic potential in treating certain diseases.
Industry: Utilized in the production of agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of (1Z)-3-Chloro-N-hydroxy-2-oxopropanimidoyl chloride involves its interaction with specific molecular targets. The compound can inhibit or modulate the activity of certain enzymes by binding to their active sites. This interaction can disrupt normal biochemical pathways, leading to the desired therapeutic or biological effects .
Comparison with Similar Compounds
Similar Compounds
- (1Z)-3-Chloro-N-hydroxy-2-oxopropanimidoyl bromide
- (1Z)-3-Chloro-N-hydroxy-2-oxopropanimidoyl iodide
- (1Z)-3-Chloro-N-hydroxy-2-oxopropanimidoyl fluoride
Uniqueness
(1Z)-3-Chloro-N-hydroxy-2-oxopropanimidoyl chloride is unique due to its specific chlorine substitution, which imparts distinct chemical and physical properties. This uniqueness can influence its reactivity and interactions with other molecules, making it valuable for specific applications .
Properties
IUPAC Name |
(1Z)-3-chloro-N-hydroxy-2-oxopropanimidoyl chloride | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3Cl2NO2/c4-1-2(7)3(5)6-8/h8H,1H2/b6-3- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IAPUXXZOKAZTNA-UTCJRWHESA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)C(=NO)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(C(=O)/C(=N/O)/Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3Cl2NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90430317 | |
Record name | (1Z)-3-Chloro-N-hydroxy-2-oxopropanimidoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90430317 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.96 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22416-94-0 | |
Record name | NSC150031 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=150031 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | (1Z)-3-Chloro-N-hydroxy-2-oxopropanimidoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90430317 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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